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Compound of Interest

Compound Name: Capuride

Cat. No.: B1668296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Capuride is limited. This guide synthesizes the

available data and provides context based on its classification as a ureide-based sedative and

anticonvulsant. The mechanisms of action and signaling pathways described are inferred from

the broader pharmacology of these drug classes and may not have been specifically

demonstrated for Capuride.

Introduction
Capuride is an orally active sedative and anticonvulsant agent.[1] Chemically, it is an N-

acylurea, specifically N-carbamoyl-2-ethyl-3-methylpentanamide.[1] As a monoureide sedative,

its hypnotic effect is reported to have a duration similar to that of short-acting barbiturates.[1]

This document provides a comprehensive overview of the known central nervous system

(CNS) effects of Capuride, including its anticonvulsant properties and sedative effects, based

on available preclinical and limited clinical data.
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Property Value Source

Molecular Formula C9H18N2O2 [1][2]

Molecular Weight 186.25 g/mol

IUPAC Name
N-carbamoyl-2-ethyl-3-

methylpentanamide

Synonyms
Pacinox, Capurid, (2-Ethyl-3-

methylvaleryl)urea

Melting Point 172°C

Density 1.009 g/cm³

Refractive Index 1.463

CNS Pharmacology: Sedative and Anticonvulsant
Effects
Capuride's primary effects on the central nervous system are sedation and anticonvulsant

activity. While the precise molecular targets of Capuride have not been extensively elucidated

in publicly available literature, its classification as a ureide sedative suggests potential

mechanisms of action shared with other drugs in this class, such as barbiturates.

Postulated Mechanism of Action
The sedative and anticonvulsant effects of ureide-based compounds are often attributed to

their interaction with the GABAergic system, the primary inhibitory neurotransmitter system in

the CNS. It is hypothesized that Capuride may enhance the inhibitory effects of gamma-

aminobutyric acid (GABA) by binding to a component of the GABA-A receptor-chloride channel

complex. This interaction would lead to an increased influx of chloride ions into neurons,

resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal

excitability.

Additionally, anticonvulsant properties can be mediated through the modulation of voltage-

gated ion channels, such as sodium and calcium channels, which would limit the propagation

of seizure activity.
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The following diagram illustrates a hypothetical signaling pathway for a ureide-based sedative

and anticonvulsant like Capuride, based on established mechanisms for this drug class.
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Caption: Hypothetical Signaling Pathway of Capuride.

Quantitative EEG Analysis
A 1971 clinical trial investigated the effects of single doses of Capuride (Pacinox) on the

quantitative electroencephalogram (EEG) of normal male volunteers. While the detailed

methodology of this specific study is not readily available, quantitative EEG (qEEG) is a method

that involves the mathematical processing of EEG signals to derive quantitative metrics of brain

activity. This can include frequency analysis (e.g., power in different frequency bands like delta,

theta, alpha, and beta), coherence analysis to assess the functional connectivity between

different brain regions, and topographic mapping of brain electrical activity. Such analyses are

used to objectively measure the effects of CNS-active drugs.

Preclinical Anticonvulsant Activity
Capuride has demonstrated anticonvulsant activity in several rodent models of seizures. The

following table summarizes the available quantitative data.
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Test Species
Route of
Administration

ED50 (mg/kg)

Maximal Electroshock

Seizure (MES)
Rat Oral (p.o.) 54

Subcutaneous

Pentylenetetrazol

(scMet)

Rat Oral (p.o.) 77

6 Hz Psychomotor

Seizure
Mouse Intraperitoneal (i.p.) 49-71

Neurotoxicity

Test Species
Route of
Administration

ED50 (mg/kg)

Neurotoxicity Rat Oral (p.o.) 232

Experimental Protocols
The following are detailed methodologies for the key preclinical experiments used to

characterize the anticonvulsant profile of compounds like Capuride.

Maximal Electroshock Seizure (MES) Test in Rats
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's

ability to prevent seizure spread.

Animals: Male Sprague-Dawley rats (130 ± 20 g).

Drug Administration: The test compound is administered orally (p.o.) at various doses. A

vehicle control group receives the vehicle alone.

Procedure:
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At the time of peak effect of the drug, a maximal electroshock is delivered via corneal

electrodes.

The electrical stimulus is typically a 60 Hz alternating current of 98-150 mA for a duration

of 0.2-0.3 seconds.

Prior to electrode placement, a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is

applied to the corneas.

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the

seizure. An animal is considered protected if this phase is absent.

Data Analysis: The ED50 (the dose that protects 50% of the animals) is calculated using

statistical methods such as probit analysis.

Subcutaneous Pentylenetetrazol (scMet) Seizure Test in
Rats
This test is a model for clonic seizures and evaluates a compound's ability to increase the

seizure threshold.

Animals: Male Wistar or Sprague-Dawley rats.

Drug Administration: The test compound is administered, typically intraperitoneally (i.p.) or

orally (p.o.), at various doses.

Procedure:

At the time of peak drug effect, a subcutaneous injection of pentylenetetrazol (PTZ) is

administered. The dose of PTZ is chosen to reliably induce seizures in control animals

(e.g., 68-70 mg/kg in Sprague-Dawley rats).

Animals are observed for a set period (e.g., 30 minutes) for the presence of seizures.

Endpoint: The endpoint is the occurrence of a generalized clonic seizure, often with loss of

righting reflex. Protection is defined as the absence of this seizure type.
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Data Analysis: The ED50 is calculated based on the percentage of animals protected at each

dose level.

6 Hz Psychomotor Seizure Test in Mice
The 6 Hz seizure model is considered a model of therapy-resistant partial seizures.

Animals: Male CF-1 mice.

Drug Administration: The test compound is administered, often intraperitoneally (i.p.), at a

range of doses.

Procedure:

At the time of peak drug effect, a low-frequency (6 Hz), long-duration (3 seconds) electrical

stimulus is delivered via corneal electrodes. The current intensity can be varied (e.g., 22,

32, or 44 mA) to assess efficacy against different seizure severities.

A topical anesthetic is applied to the corneas before stimulation.

Endpoint: The seizure is characterized by behaviors such as a "stunned" posture, forelimb

clonus, and Straub-tail. An animal is considered protected if it does not display these

stereotypic behaviors and resumes normal activity within 10 seconds.

Data Analysis: The ED50 is determined by the dose that protects 50% of the mice from the

characteristic seizure behaviors.

The following diagram illustrates the general experimental workflow for these anticonvulsant

tests.
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Caption: General Workflow for Preclinical Anticonvulsant Testing.
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Pharmacokinetics
Detailed pharmacokinetic data for Capuride, including its absorption, distribution, metabolism,

and excretion (ADME) profile and half-life in humans, are not available in the public domain.

For a ureide-based sedative, it would be expected to be orally absorbed and distributed to the

CNS to exert its effects. Metabolism would likely occur in the liver, followed by renal excretion

of its metabolites.

Conclusion
Capuride is a ureide derivative with demonstrated sedative and anticonvulsant properties in

preclinical models. Its mechanism of action is likely centered on the enhancement of

GABAergic inhibition within the central nervous system, a common feature of this class of

drugs. While quantitative data on its anticonvulsant efficacy in rodents are available, there is a

notable lack of detailed information regarding its specific molecular targets, signaling pathways,

and human pharmacokinetics in the publicly accessible scientific literature. Further research

would be necessary to fully elucidate the neuropharmacological profile of Capuride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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